molecular formula C6H8N2O B8788427 1,4-Dihydropyridine-3-carboxamide CAS No. 18940-08-4

1,4-Dihydropyridine-3-carboxamide

Cat. No.: B8788427
CAS No.: 18940-08-4
M. Wt: 124.14 g/mol
InChI Key: KGUMNRYFUFLBGA-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-dihydropyridine-3-carboxamide derivatives, and how can reaction conditions be optimized?

The synthesis typically involves amide condensation or multicomponent reactions (e.g., Hantzsch-like cyclization). For example, a derivative was synthesized via coupling 4-hydroxynicotinic acid with aniline using EDC/HOBt as coupling agents in DMF, followed by slow evaporation of acetone to obtain single crystals . Key optimizations include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysts : Peptide coupling agents (EDC/HOBt) improve yields in amide bond formation .
  • Crystallization : Slow evaporation of acetone or ethanol produces high-quality crystals for structural analysis .

Q. How are structural features of this compound derivatives characterized?

Combined techniques are used:

  • X-ray crystallography : Reveals planar conformations and hydrogen-bonded chains (e.g., dihedral angle of 6.80° between pyridine and benzene rings in 4-oxo-N-phenyl derivatives) .
  • NMR spectroscopy : Confirms substituent positions (e.g., ¹H-NMR δ 8.21 ppm for aromatic protons in phenylthio derivatives) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 787.10 [M⁺] for brominated analogs) .

Q. What functional groups influence the reactivity of this compound derivatives?

  • Cyano groups : Participate in nucleophilic additions or hydrolysis .
  • Carboxamide NH : Forms intramolecular H-bonds (e.g., N–H···O interactions stabilizing planar structures) .
  • Aromatic substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity for biological targeting .

Advanced Research Questions

Q. How can contradictory bioactivity data for 1,4-dihydropyridine derivatives be resolved?

Contradictions often arise from substituent-dependent effects or assay variability . Strategies include:

  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity. For example, antitubercular activity in 4-aryl derivatives is linked to hydrophobic interactions .
  • Crystal structure analysis : Compare bioactive conformations (e.g., planar vs. non-planar dihydropyridine rings) to assess target compatibility .
  • Dose-response studies : Validate activity thresholds (e.g., IC₅₀ values for calcium channel blockade) to exclude false positives .

Q. What methodologies are used to study interactions between 1,4-dihydropyridine-3-carboxamides and biological targets?

  • Molecular docking : Predict binding modes to calcium channels or enzymes (e.g., P-glycoprotein) using software like AutoDock .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (e.g., Kd values for enzyme inhibition) .
  • Cellular assays : Measure synergistic effects (e.g., antiviral activity of hybrids with RG7834 in HBV RNA reduction) .

Q. How can structural modifications enhance the metabolic stability of 1,4-dihydropyridine-3-carboxamides?

  • Substituent engineering : Introduce methoxy groups to block cytochrome P450 oxidation (e.g., 4-methoxyphenyl derivatives show prolonged half-lives) .
  • Hybridization : Attach adamantyl groups (e.g., N3-(1-adamantyl) analogs) to improve lipophilicity and membrane permeability .
  • Prodrug strategies : Mask carboxamide groups as esters for controlled release .

Q. What are the challenges in interpreting spectroscopic data for dihydropyridine derivatives?

  • Tautomerism : 1,4-dihydropyridines can interconvert between enol and keto forms, complicating NMR assignments .
  • Crystal packing effects : Hydrogen-bonding networks (e.g., infinite chains along the b-axis) may alter solid-state vs. solution spectra .
  • Overlapping signals : Use 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton couplings in crowded regions .

Properties

CAS No.

18940-08-4

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C6H8N2O/c7-6(9)5-2-1-3-8-4-5/h1,3-4,8H,2H2,(H2,7,9)

InChI Key

KGUMNRYFUFLBGA-UHFFFAOYSA-N

Canonical SMILES

C1C=CNC=C1C(=O)N

Origin of Product

United States

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